Arsoric acid;bismuthane
Description
Properties
CAS No. |
13702-38-0 |
|---|---|
Molecular Formula |
AsBiO4 |
Molecular Weight |
347.900 g/mol |
IUPAC Name |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
InChI Key |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Bi+3] |
Origin of Product |
United States |
Preparation Methods
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
Chemical Reactions Analysis
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
Scientific Research Applications
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
Comparison with Similar Compounds
Key Differences :
- Reactivity : Arsoric acid’s As(V) center is less electronegative than phosphorus, making it a weaker oxidizer than phosphoric acid .
- Toxicity : Unlike phosphoric acid, arsoric acid shares arsenic’s high toxicity, limiting its biomedical applications .
Bismuthane vs. Stibine (SbH₃) and Organobismuth Derivatives
Structural and Reactivity Comparisons
Bismuthane (BiH₃) vs. Stibine (SbH₃) :
- Organobismuthanes vs. Organoantimony Compounds: Nucleophilicity: Tris(2,6-dimethoxyphenyl)bismuthane exhibits enhanced nucleophilicity compared to antimony analogs, attributed to through-space Bi–O interactions stabilizing intermediates . Catalytic Activity: Bismuthanes show transition metal-like reactivity in hydrobismuthation reactions, unlike antimony compounds .
Comparative Data Table: Organobismuth Derivatives
Arsoric Acid
- Catalysis : Used in oxidation catalysts, particularly in tellurium-based systems .
- Metal Extraction : Diarsonic acids (derivatives) are effective in rare earth metal separation .
Bismuthane and Derivatives
- Anticancer Activity: Tris[2-(N,N-dimethylaminomethyl)phenyl]-bismuthane shows cytotoxicity superior to cisplatin in vitro .
- MRI Contrast Agents: Tris(2-methoxyphenyl)bismuthane demonstrates quadrupole relaxation enhancement (QRE), a novel contrast mechanism .
Q & A
Q. How can bismuthane’s quadrupole relaxation properties be leveraged in MRI contrast agent development?
- Methodological Answer: Bismuthane’s ²⁰⁹Bi nucleus (I = 9/2) exhibits strong quadrupole moments, enabling tunable relaxation times. Functionalize bismuthane with hydrophilic groups (e.g., PEGylated derivatives) to enhance biocompatibility. Validate relaxivity (r₁/r₂) at clinical field strengths (1.5–3 T) and compare with gadolinium-based agents .
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